molecular formula C3H6BrClO2S B1267773 3-Bromopropane-1-sulfonyl chloride CAS No. 89123-01-3

3-Bromopropane-1-sulfonyl chloride

Cat. No.: B1267773
CAS No.: 89123-01-3
M. Wt: 221.5 g/mol
InChI Key: VZHZFZVIDRJWSK-UHFFFAOYSA-N
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Description

3-Bromopropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₆BrClO₂S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The compound is characterized by its bromine and sulfonyl chloride functional groups, which make it highly reactive and useful in various chemical transformations .

Mechanism of Action

Mode of Action

3-Bromo-1-propanesulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can react with nucleophiles, such as amines or alcohols, in a substitution reaction to form sulfonamides or sulfonate esters, respectively . The bromine atom in the compound may also participate in reactions, potentially acting as a leaving group in nucleophilic substitution reactions.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (2215 g/mol) and LogP (242), suggest that it may have reasonable bioavailability .

Action Environment

The action of 3-Bromo-1-propanesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can affect the compound’s reactivity. Additionally, factors such as pH and temperature can influence the rate and outcome of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonyl chloride, which is then converted to the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the continuous flow of reactants through a reactor. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromopropane-1-sulfonyl chloride is unique due to its combination of bromine and sulfonyl chloride functional groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of sulfonamides and sulfonate esters, as well as in the modification of biomolecules .

Properties

IUPAC Name

3-bromopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrClO2S/c4-2-1-3-8(5,6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHZFZVIDRJWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302458
Record name 3-Bromo-1-propanesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID80302458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89123-01-3
Record name NSC151044
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151044
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Record name 3-Bromo-1-propanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopropane-1-sulfonyl chloride
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